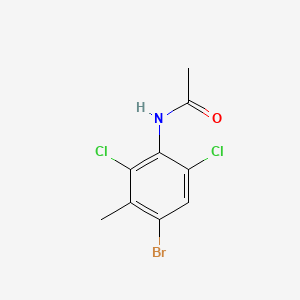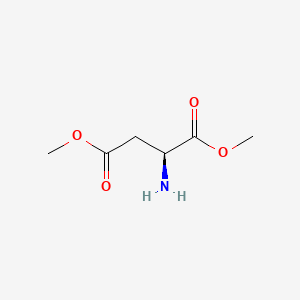
1-Chloro-2-(1-chloroethyl)benzene
Übersicht
Beschreibung
1-Chloro-2-(1-chloroethyl)benzene is a chemical compound with the CAS Number: 20001-64-3 . It has a molecular weight of 175.06 and is typically in liquid form .
Synthesis Analysis
The synthesis of such compounds often involves nucleophilic reactions of benzene derivatives . An early method of preparing phenol (the Dow process) involved the reaction of chlorobenzene with a concentrated sodium hydroxide solution at temperatures above 350 ºC . This apparent nucleophilic substitution reaction is surprising, since aryl halides are generally incapable of reacting by either an SN1 or SN2 pathway .Molecular Structure Analysis
The IUPAC name for this compound is 1-chloro-2-(1-chloroethyl)benzene . The InChI code for this compound is 1S/C8H8Cl2/c1-6(9)7-4-2-3-5-8(7)10/h2-6H,1H3 .Physical And Chemical Properties Analysis
1-Chloro-2-(1-chloroethyl)benzene is a liquid . It has a molecular weight of 175.06 .Wissenschaftliche Forschungsanwendungen
1. Electron Attachment in Organic Matrices
The study of free radicals formed from (1- and 2-chloroethyl) benzene in γ-irradiated organic matrices reveals their transformation to various radicals, including the α-methyl-benzyl radical. This research highlights the interaction between radicals and chloride anions in organic matrices (Saito & Yoshida, 1974).
2. Synthesis of Dilithium Reagents
Chloro-(2-chloroethyl)benzenes have been utilized in the synthesis of dilithium reagents, demonstrating their role in forming diols and other compounds through lithiation processes. This research provides insights into new methods of synthesizing complex organic compounds (Yus, Ramón, & Gómez, 2002).
3. Isomerization Kinetics
The kinetics of the isomerization of 1-chlorobicyclo[2,2,0]hexane to 2-chlorohexa-1,5-diene have been studied, providing valuable data on the stabilizing effects of α-chlorine atoms in such transformations (Solly & Cain, 1975).
4. Photochemical Synthesis
The photochemical synthesis of 2-Chloro-3-(2-furyl)-1,4-naphthoquinones using chloroethyl benzene derivatives demonstrates the importance of these compounds in generating new chemical structures through light-induced reactions (Maruyama & Otsuki, 1977).
5. Organometallic Chemistry
In organometallic chemistry, chloroethyl benzene derivatives have been used to create chiral transition-metal complexes,indicating their utility in developing novel organometallic phosphine catalysts for asymmetric reactions. This application underscores the potential of these compounds in stereoselective synthesis and catalysis (Englert et al., 1999).
6. Solvent Extraction Systems
1,2-Bis(2-methoxyethylthio)benzene, a novel solvent extractant for palladium(II), has been used with diluents like 1,2-dichlorobenzene. This application is aimed at the selective recovery of palladium from spent automotive catalysts, highlighting the role of chloroethyl benzene derivatives in enhancing extraction efficiency and selectivity (Traeger et al., 2012).
7. Friedel-Crafts Alkylation
The Friedel-Crafts alkylation of benzene with optically active chloroethyl benzene derivatives has been studied to understand the stereochemistry of such reactions. This research provides insights into the mechanisms of alkylation reactions and their stereochemical outcomes, which are crucial in the synthesis of complex organic molecules (Masuda, Nakajima, & Suga, 1983).
8. Synthesis of Pyridazinone Derivatives
Chloroethyl benzene derivatives have been employed in the synthesis of pyridazinone derivatives, showcasing their utility in creating heterocyclic compounds under mild conditions. This synthesis approach expands the scope of creating diverse organic compounds for various applications (Chao, 2010).
Wirkmechanismus
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Chloro-2-(1-chloroethyl)benzene . Factors such as temperature, pH, and the presence of other chemicals can affect its stability and activity. Additionally, the biological environment, including the presence of specific enzymes or transporters, can also influence its action.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-chloro-2-(1-chloroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2/c1-6(9)7-4-2-3-5-8(7)10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNKGWCGZVQBGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343056 | |
| Record name | 1-Chloro-2-(1-chloroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-(1-chloroethyl)benzene | |
CAS RN |
20001-64-3 | |
| Record name | 1-Chloro-2-(1-chloroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-2-(1-chloroethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-[[(1-Hydroxy-2-naphthyl)carbonyl]octadecylamino]phthalic acid](/img/structure/B1605719.png)



![3-[[4-[[(2,4-Dimethylphenyl)amino]carbonyl]-2-hydroxy-1-naphthyl]azo]-4-hydroxybenzenesulphonic acid](/img/structure/B1605723.png)

